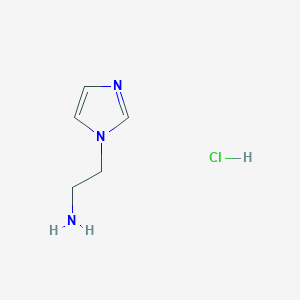

2-(1H-Imidazol-1-YL)ethanamine hydrochloride

Descripción general

Descripción

2-(1H-Imidazol-1-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C5H10ClN3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its significant role in various chemical and biological processes due to its unique structure and properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride typically involves the reaction of imidazole with ethylene diamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 2-(1H-Imidazol-1-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the imidazole ring is modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed.

Major Products Formed: The major products formed from these reactions include various imidazole derivatives, which have applications in pharmaceuticals and other industries .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-(1H-Imidazol-1-yl)ethanamine hydrochloride features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Its molecular formula is , and it has a molar mass of 147.61 g/mol. The compound's structure allows it to interact with various biological targets, influencing biochemical pathways and exhibiting diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of imidazole, including this compound, exhibit considerable antibacterial and antifungal properties. These compounds can inhibit the growth of various pathogens, making them valuable in developing new antibiotics and antifungal agents .

Anticancer Agents

Imidazole derivatives have been studied for their potential as anticancer agents. For instance, compounds containing the imidazole moiety have shown efficacy in targeting cancer cells through mechanisms such as inducing apoptosis and inhibiting tumor growth . The specific interactions of 2-(1H-imidazol-1-yl)ethanamine with cancer-related enzymes make it a candidate for further investigation in oncology.

Neuropharmacology

The ability of this compound to cross the blood-brain barrier (though limited) positions it as a potential lead compound for neuropharmacological studies. Its interactions with neurotransmitter receptors could provide insights into treating neurological disorders .

Enzyme Inhibition

The compound acts as a ligand for various enzymes and receptors due to its unique structural features. It has been shown to inhibit specific kinases and phosphatases involved in cell signaling pathways, suggesting applications in regulating metabolic processes .

Metal Ion Coordination

This compound can serve as a ligand for metal ions, facilitating the preparation of catalysts used in organic synthesis. This property enhances its utility in catalysis and materials science .

Material Science Applications

The compound's ability to form complexes with metal ions opens avenues for its use in developing new materials with tailored properties. For example, it can be applied in creating sensors or catalysts that require specific metal coordination environments .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for new antibiotic development .

Case Study 2: Cancer Research

In another study focusing on cancer treatment, researchers synthesized analogs of imidazole derivatives based on metronidazole. These compounds were assessed for their cytotoxicity against various cancer cell lines, demonstrating that modifications to the imidazole structure could enhance anticancer properties .

Mecanismo De Acción

The mechanism of action of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which influences its biological activity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparación Con Compuestos Similares

- 2-(1H-Imidazol-1-YL)ethanamine dihydrochloride

- Histamine diphosphate

- 2-(4-Methoxyphenyl)-1-methylpiperazine

Comparison: Compared to these similar compounds, 2-(1H-Imidazol-1-YL)ethanamine hydrochloride is unique due to its specific structure and the presence of the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

2-(1H-Imidazol-1-yl)ethanamine hydrochloride, commonly known as imidazole ethanamine, is a compound that has garnered attention due to its structural similarity to histamine, a key biogenic amine involved in various physiological processes. This similarity underpins its biological activities, which are relevant in pharmacology, particularly in the context of neurotransmission and immune responses.

- Chemical Formula : C5H11ClN3

- Molecular Weight : 145.62 g/mol

- CAS Number : 154094-97-0

- Structure : The compound features an imidazole ring, which is crucial for its biological interactions.

Histamine Receptor Interaction

The compound exhibits significant activity at histamine receptors, particularly H1 and H2 subtypes. Its ability to mimic histamine allows it to influence various physiological responses, including:

- Vasodilation

- Increased vascular permeability

- Neurotransmission modulation

Studies have shown that this compound can act as an agonist or antagonist depending on the receptor subtype and physiological context, making it a valuable candidate for therapeutic applications in allergic reactions and gastric acid regulation .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of this compound. It has demonstrated efficacy against various bacterial strains, suggesting its role as a potential antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on several cancer cell lines. For instance:

- IC50 Values : The compound showed IC50 values ranging from 10 µM to 30 µM against human glioblastoma U251 cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents .

Study on Histamine Receptor Modulation

A study published in Molecules examined the effects of imidazole derivatives on H1 and H2 receptors. The findings revealed that this compound effectively modulated receptor activity, influencing both inflammatory responses and gastric secretion .

Antimicrobial Efficacy Assessment

In a separate study focused on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an alternative treatment for bacterial infections.

Research Findings Summary Table

| Activity | Mechanism | IC50/Effective Concentration |

|---|---|---|

| Histamine Receptor Agonism | Modulates vasodilation and neurotransmission | Varies with receptor subtype |

| Antimicrobial | Disruption of cell membranes | 50 µg/mL against various strains |

| Anticancer | Induces cytotoxicity in cancer cells | 10–30 µM against U251 cells |

Propiedades

IUPAC Name |

2-imidazol-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c6-1-3-8-4-2-7-5-8;/h2,4-5H,1,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOALRMMSSHIANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30918240 | |

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93668-43-0 | |

| Record name | NSC280770 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.